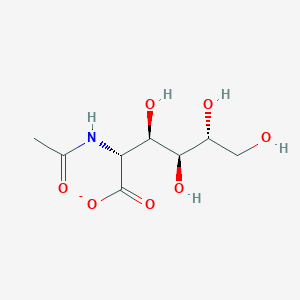

N-Acetyl-D-glucosaminate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14NO7- |

|---|---|

Molecular Weight |

236.2 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoate |

InChI |

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6-,7-/m1/s1 |

InChI Key |

LZKNVSNNPRQZJB-DBRKOABJSA-M |

Isomeric SMILES |

CC(=O)N[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)[O-] |

Canonical SMILES |

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

difference between N-Acetyl-D-glucosamine and glucosamine sulfate structure

Topic: Structural and Functional Divergence: N-Acetyl-D-Glucosamine vs. Glucosamine Sulfate Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Development Scientists, Biochemists, and Clinical Researchers

Executive Summary: The C2-Substituent Paradigm

In the development of disease-modifying osteoarthritis drugs (DMOADs) and nutraceuticals, N-Acetyl-D-glucosamine (GlcNAc) and Glucosamine Sulfate (GS) are often conflated due to their shared role as hexosamine biosynthetic pathway (HBP) precursors. However, they are distinct chemical entities with divergent pharmacokinetics, transport mechanisms, and cellular signaling profiles.

The fundamental divergence lies at the Carbon-2 (C2) position:

-

Glucosamine Sulfate (GS): An ionic salt of an amino sugar (

at physiological pH). It relies on active transport (GLUT/SGLT) and requires intracellular acetylation. -

N-Acetyl-D-glucosamine (GlcNAc): A neutral amide (

).[1] It utilizes distinct entry mechanisms (bulk fluid phase endocytosis/specialized transporters) and bypasses the rate-limiting acetylation step in the HBP.

This guide dissects these differences to inform experimental design and therapeutic formulation.

Molecular Architecture & Physicochemical Properties

Understanding the stability profile is critical for formulation. GS is inherently unstable and hygroscopic, requiring stabilization salts (KCl or NaCl), whereas GlcNAc is a stable, neutral molecule.

2.1 Structural Comparison[2][3][4]

| Feature | N-Acetyl-D-Glucosamine (GlcNAc) | Glucosamine Sulfate (GS) |

| Chemical Formula | ||

| Molecular Weight | 221.21 g/mol | ~573.3 g/mol (as stabilized salt) |

| C2 Functional Group | N-Acetyl group (Amide) | Primary Amine (Protonated salt) |

| Charge (pH 7.4) | Neutral (Non-ionic) | Positive (Cationic Glucosamine species) |

| Solubility | High (Water), Stable in solution | High (Water), Oxidizes/Degrades rapidly if not stabilized |

| pKa | ~12 (Amide proton - very weak acid) | 7.5–7.8 (Amine proton) |

2.2 The Stability Implication

Expert Insight: When formulating GS for liquid chromatography or cell culture, you are effectively introducing free Glucosamine (

Biological Divergence: Transport and Metabolism

The route from "ingestion to intracellular action" differs radically between the two.

3.1 Cellular Entry Mechanisms

-

Glucosamine (from GS): Mimics glucose. It competes with glucose for entry via GLUT1, GLUT2, and GLUT4 transporters. High intracellular GlcN can induce insulin resistance by competitively inhibiting glucose uptake.

-

GlcNAc: Does not compete with glucose transporters. It enters via bulk fluid-phase endocytosis (macropinocytosis) or specialized, lower-affinity transporters. Consequently, GlcNAc does not induce the "glucose toxicity" phenotypes associated with high-dose GlcN.

3.2 The Hexosamine Biosynthetic Pathway (HBP)

The HBP is the "sensing" pathway for cellular nutritional status.[5]

-

GlcN Entry: Must be phosphorylated by Hexokinase (rate-limiting competition with glucose)

GlcN-6-P.[6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Convergence: GlcN-6-P is then acetylated by GNA1 to form GlcNAc-6-P.

-

GlcNAc Entry: Bypasses the initial rate-limiting steps. It is directly phosphorylated by N-Acetylglucosamine Kinase (NAGK) to GlcNAc-6-P.

Figure 1: Metabolic entry points. Note that Glucosamine Sulfate requires dissociation and acetylation, whereas GlcNAc enters the pathway downstream, bypassing glucose competition.

Experimental Protocols: Distinguishing and Quantifying

In a drug development context, you must be able to separate and quantify these species in complex matrices (plasma, cell lysate).

4.1 The Detection Challenge

-

GlcNAc: Possesses an amide bond, allowing UV detection at 195–210 nm .

-

Glucosamine: Lacks a chromophore. Direct UV detection is impossible without derivatization (or using Refractive Index/ELSD, which have low sensitivity).

4.2 Protocol: High-Performance Liquid Chromatography (HPLC)[7][8]

Objective: Simultaneous quantification of GlcNAc and Glucosamine in cell culture media.

Methodology: Pre-column derivatization is recommended for Glucosamine to match the sensitivity of GlcNAc.

-

Sample Preparation:

-

Precipitate proteins using acetonitrile (1:3 v/v). Centrifuge at 12,000 x g for 10 min.

-

Critical Step: For Glucosamine detection, derivatize with FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde). GlcNAc does not react with these amines-specific reagents, preserving its native structure.

-

-

Chromatographic Conditions:

-

Column: Amino-bonded silica (e.g., Zorbax NH2 or Carbohydrate Analysis column).

-

Mobile Phase: Acetonitrile:Water (75:25 v/v) isocratic elution.

-

Flow Rate: 1.0 mL/min.[8]

-

Temperature: 30°C.

-

-

Detection:

-

Channel A (GlcNAc): UV at 195 nm (Native amide absorption).

-

Channel B (Glucosamine-FMOC): Fluorescence (Ex: 265 nm, Em: 315 nm).

-

Validation Criteria (Self-Correcting Check):

-

If GlcNAc peak is absent: Check mobile phase pH.[8] High pH (>8) can hydrolyze the acetyl group over time.

-

If Glucosamine peak is variable: The derivatization reaction is time-sensitive. Automate the derivatization using the autosampler injector program if possible.

Therapeutic Implications & Data Synthesis[12]

The structural differences translate directly to therapeutic outcomes, particularly in Osteoarthritis (OA) and autoimmune modulation.

5.1 Comparative Efficacy Data

| Parameter | Glucosamine Sulfate (GS) | N-Acetyl-D-Glucosamine (GlcNAc) |

| Primary Indication | Osteoarthritis (Symptom relief) | Autoimmune modulation, IBD, OA |

| Mechanism (OA) | Sulfate donor for GAGs + COX-2 inhibition (weak) | Upregulation of Hyaluronan Synthase 2 (HAS2) |

| Glucose Toxicity | Potential risk at supratherapeutic doses | No risk (Does not compete with glucose) |

| Gut Microbiome | Fermented by colonic bacteria | Modulates biofilm formation; supports Bifidobacteria |

5.2 The "Sulfate" Controversy

Research indicates that the therapeutic effect of GS may be partly due to the Sulfate moiety, which is required for the sulfation of glycosaminoglycans (GAGs) in cartilage. GlcNAc provides the sugar backbone but lacks the sulfur donor.

-

Development Tip: If developing a GlcNAc-based OA drug, consider co-formulation with a sulfur donor (e.g., MSM or inorganic sulfate) to mimic the GS stoichiometry without the instability issues.

5.3 Pathway Signaling (O-GlcNAcylation)

GlcNAc is a more potent inducer of O-GlcNAcylation than GS. This post-translational modification regulates transcription factors (NF-κB, p53).

-

Implication: GlcNAc is a stronger candidate for diseases requiring transcriptional modulation (e.g., Multiple Sclerosis models) compared to GS.

References

-

Dalirfardouei, R., et al. (2016). "Promoter effects of N-acetylglucosamine on the synthesis of hyaluronic acid in human articular chondrocytes."[9] Journal of Cellular Biochemistry. Link

-

Hoffer, L. J., et al. (2001). "Sulfate could mediate the therapeutic effect of glucosamine sulfate."[3] Metabolism.[4][10][9] Link

-

Azuma, K., et al. (2012). "N-acetylglucosamine functions in cell signaling." Journal of Bioequivalence & Bioavailability. Link

-

Reginster, J. Y., et al. (2001). "Long-term effects of glucosamine sulphate on osteoarthritis progression: a randomised, placebo-controlled clinical trial." The Lancet. Link

-

Simon, R. R., et al. (2011). "A comprehensive review of oral glucosamine use and effects on glucose metabolism in normal and diabetic individuals." Diabetes/Metabolism Research and Reviews. Link

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. zhenyicos.com [zhenyicos.com]

- 3. donausa.com [donausa.com]

- 4. altmedrev.com [altmedrev.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 7. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Flux Analysis of N-Acetyl-D-glucosamine (GlcNAc) in Cancer Cells

[1]

Executive Summary: The Strategic Value of HBP Flux

In cancer metabolism, the Hexosamine Biosynthetic Pathway (HBP) acts as a critical nutrient sensor.[1] Unlike glycolysis, which generates ATP, the HBP consumes approximately 2-5% of intracellular glucose to produce Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) . This high-energy donor is the obligatory substrate for O-GlcNAcylation (regulating oncogenic signaling like c-MYC and p53) and N-linked glycosylation (driving metastasis via surface receptors).

For drug development professionals and cancer biologists, measuring the static concentration of UDP-GlcNAc is insufficient. Tumor cells frequently upregulate GlcNAc salvage (via N-acetylglucosamine kinase, NAGK) to bypass metabolic bottlenecks caused by glutamine deprivation or GFAT inhibition.

This guide details the methodology for Metabolic Flux Analysis (MFA) to quantify the dynamic synthesis of UDP-GlcNAc, distinguishing between de novo synthesis and salvage pathway utilization.

Biological Map: De Novo vs. Salvage Pathways

To design a valid flux experiment, one must understand the carbon flow. The HBP integrates Glucose, Glutamine, Acetyl-CoA, and UTP.[2][3]

Pathway Visualization

The following diagram illustrates the convergence of the de novo pathway (from Glucose) and the Salvage pathway (from free GlcNAc) into the UDP-GlcNAc pool.[3]

Figure 1: Convergence of De Novo (Blue) and Salvage (Red) pathways into the UDP-GlcNAc pool. GFAT (Glutamine:fructose-6-phosphate amidotransferase) controls de novo entry; NAGK controls salvage.[3]

Experimental Design: Tracer Selection

The choice of stable isotope tracer determines which part of the pathway is visible.

| Tracer | Target Pathway | Rationale | Expected Labeling (UDP-GlcNAc) |

| [U- | De Novo HBP | Tracks carbon flow from glycolysis into HBP. | M+6 (Glucosamine moiety) + Ribose labeling (M+5) from UTP if long incubation. |

| [U- | Salvage Pathway | Specific for NAGK-mediated uptake.[4] Bypasses GFAT. | M+8 (Acetyl + Glucosamine backbone). |

| [Amide- | De Novo (Nitrogen) | Verifies GFAT activity (Glutamine donates N). | M+1 (Nitrogen on GlcNAc ring).[4][5] |

Expert Insight: In cancer studies, use [U-

Protocol: Sample Preparation & Extraction

UDP-GlcNAc has a rapid turnover rate (

Step-by-Step Workflow

-

Seeding: Plate cancer cells (e.g., A549, HeLa) to reach 70-80% confluence.

-

Pulse Labeling: Replace media with isotope-supplemented media (e.g., 10 mM [U-

C]-Glucose).-

Timepoints: 0, 15, 30, 60, 120 minutes (Non-steady state) or 24 hours (Steady state).

-

-

Quenching (Critical):

-

Place culture dish on Dry Ice/Ethanol bath immediately.

-

Wash 2x with ice-cold PBS (perform within 10 seconds).

-

-

Extraction:

-

Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

-

Scrape cells while frozen.

-

Transfer to tube; vortex 10 min at 4°C.

-

Centrifuge at 15,000 x g for 15 min at 4°C.

-

-

Supernatant Prep: Transfer supernatant to a new glass vial. Evaporate to dryness (SpeedVac) or analyze directly if concentration permits.

Analytical Workflow: LC-MS/MS Methodology

Sugar nucleotides are highly polar and anionic. Reverse-phase (C18) chromatography retains them poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust separation.

Instrument Parameters

-

Column: ZIC-pHILIC (Merck) or Amide HILIC (Waters).

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) in Water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 80% B to 40% B over 15 minutes.

-

Ionization: ESI Negative Mode (Sugar nucleotides ionize best as

).

Mass Transitions (MRM)

If using a Triple Quadrupole (QqQ), monitor these transitions. If using High-Res (Orbitrap/Q-TOF), extract the exact mass of the parent ion.

| Metabolite | Formula | Parent Ion ( | Fragment Ion ( | Note |

| UDP-GlcNAc | C | 606.1 | 385.0 | Loss of GlcNAc (detects UDP) |

| UDP-GlcNAc | (Secondary) | 606.1 | 202.0 | Detects GlcNAc-P |

| (Isotopologue) | 612.1 | 385.0 | UDP is unlabeled; GlcNAc is +6 |

Note on Isomers: UDP-GlcNAc and UDP-GalNAc (Galactosamine) are isomers. They have identical mass. A high-quality HILIC column is required to chromatographically resolve them (UDP-GalNAc usually elutes slightly later on ZIC-pHILIC).

Data Analysis & Flux Interpretation

Raw data provides peak areas for isotopologues (

Natural Abundance Correction

Before calculating flux, correct for the natural presence of

Calculating Fractional Enrichment

The fractional enrichment (

-

: Abundance of isotopologue

- : Number of labeled carbons (e.g., 6 for glucose-derived GlcNAc).[6]

Interpreting the "Warburg" vs. HBP Split

To quantify the HBP flux relative to glycolysis:

-

Normalize the UDP-GlcNAc labeling to the precursor labeling (Fructose-6-Phosphate).

-

In many cancer lines (e.g., KRAS-mutant), HBP flux increases despite glucose starvation, driven by the Salvage Pathway .

Logical Workflow Diagram

Figure 2: Experimental workflow for metabolic flux analysis of UDP-GlcNAc.

Troubleshooting & Validation (Self-Validating Systems)

-

Issue: Low Signal Intensity.

-

Cause: Ion suppression from salts in PBS.

-

Fix: Use Ammonium Formate or Ammonium Carbonate in the mobile phase to buffer, but ensure the extraction is desalted if using SPE (though SPE often loses polar nucleotides). Better: Dilute extract in high acetonitrile to match initial mobile phase conditions.

-

-

Issue: UDP-GlcNAc vs UDP-GalNAc Co-elution.

-

Validation: Run pure standards of both. If they co-elute, you are measuring the "UDP-HexNAc" pool, not just GlcNAc. This must be stated in the manuscript.

-

-

Issue: Scrambling.

-

Check: If using

C-GlcNAc, ensure it isn't being catabolized back to Fructose-6-P (via GlcNAc-6-P deacetylase). Check for label appearance in glycolytic intermediates (e.g., Lactate).[7] If Lactate is labeled, your tracer is leaking out of the HBP.

-

References

-

Wellen, K. E., et al. (2010). "The hexosamine biosynthetic pathway links cellular metabolism to histone acetylation and gene regulation." Science. Link

-

Campbell, B. R., et al. (2021). "Glutamine deprivation triggers NAGK-dependent hexosamine salvage." eLife.[8][9] Link

-

Nakajima, K., et al. (2010). "Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms." Molecular & Cellular Proteomics. Link

-

Metallo, C. M., et al. (2011). "Tracing metabolic flux with isotopes." Current Opinion in Biotechnology. Link

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

Sources

- 1. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. proceedings.science [proceedings.science]

- 6. researchgate.net [researchgate.net]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]

Technical Deep Dive: Modulating the O-GlcNAcome via N-Acetyl-D-glucosamine

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The Metabolic Bypass

In the landscape of post-translational modifications (PTMs), O-GlcNAcylation (O-linked

For researchers and drug developers, N-Acetyl-D-glucosamine (GlcNAc) represents a critical tool for modulating this system. Unlike glucose, which is tightly regulated at the entry of the Hexosamine Biosynthetic Pathway (HBP) by the rate-limiting enzyme GFAT, GlcNAc enters downstream.[1] It bypasses the negative feedback loops that restrict HBP flux, allowing for the rapid, dose-dependent elevation of cellular O-GlcNAc levels.

This guide details the mechanistic impact of GlcNAc supplementation, its therapeutic duality in neurodegeneration and cancer, and the gold-standard protocols required to quantify these changes with high fidelity.

Mechanistic Architecture: The GFAT Bypass

To understand the potency of GlcNAc, one must understand the bottleneck it circumvents.

The Hexosamine Biosynthetic Pathway (HBP)

Under normal physiological conditions, only 2-5% of cellular glucose enters the HBP. The gatekeeper is Glutamine:fructose-6-phosphate amidotransferase (GFAT) , which converts Fructose-6-P to Glucosamine-6-P. GFAT is highly sensitive to feedback inhibition by UDP-GlcNAc, preventing toxic accumulation of hexosamines.

The GlcNAc Advantage: Exogenous GlcNAc enters the cell and is phosphorylated by GlcNAc kinase (NAGK) to form GlcNAc-6-P. This step occurs downstream of GFAT. Consequently, GlcNAc supplementation forces flux through the pathway regardless of cellular energy status or GFAT inhibition, directly expanding the UDP-GlcNAc pool and driving O-GlcNAc Transferase (OGT) activity.

Visualization: HBP Flux and GlcNAc Entry

The following diagram illustrates the metabolic routing and the specific entry point where GlcNAc bypasses the GFAT checkpoint.

Caption: GlcNAc enters downstream of GFAT via NAGK, bypassing feedback inhibition and forcing UDP-GlcNAc synthesis.

Therapeutic Implications: The Double-Edged Sword

Modulating O-GlcNAc levels via GlcNAc has distinct outcomes depending on the pathological context.

Neurodegeneration (Alzheimer's & Parkinson's)

In neurodegenerative diseases, O-GlcNAcylation is generally protective.[2]

-

Mechanism: O-GlcNAc competes with phosphorylation for the same Ser/Thr residues on Tau protein. Hyperphosphorylated Tau forms neurofibrillary tangles.

-

Impact: Increasing O-GlcNAc via GlcNAc supplementation or OGA inhibition (e.g., Thiamet-G) reduces pathological Tau phosphorylation and aggregation.

-

Key Reference: Yuzwa et al. (2012) demonstrated that increasing O-GlcNAc slows neurodegeneration in Tau mouse models.

Cancer and Metabolism

In oncology, elevated O-GlcNAc is often deleterious, supporting the "Warburg Effect."

-

Mechanism: Cancer cells upregulate OGT and HBP flux to stabilize key oncogenic factors (e.g., c-Myc, NF-κB, HIF-1α) and inhibit apoptosis.

-

Impact: GlcNAc supplementation in vitro can increase cancer cell proliferation and invasion. Conversely, OGT inhibition is a validated therapeutic target.

Quantitative Impact Summary

| Disease Context | Target Protein | Effect of Increased O-GlcNAc | Therapeutic Goal |

| Alzheimer's | Tau | Reduces hyperphosphorylation; prevents aggregation | Increase (GlcNAc / OGA inhibitors) |

| Parkinson's | Inhibits toxicity; promotes solubility | Increase | |

| Cancer | PFK1, c-Myc | Increases glycolysis; stabilizes oncogenes | Decrease (OGT inhibitors) |

| Diabetes | IRS-1 | Attenuates Insulin Signaling (Insulin Resistance) | Decrease |

Experimental Protocols: Validating the O-GlcNAcome

Detecting O-GlcNAc is challenging because the modification is substoichiometric, labile during mass spectrometry, and poorly immunogenic. Standard antibodies often fail to detect specific site changes.

Protocol A: Chemoenzymatic Labeling (Click Chemistry)

This is the gold standard for sensitivity and specificity. It utilizes a mutant Galactosyltransferase (GalT Y289L) to transfer an azide-tagged sugar to the O-GlcNAc moiety, followed by a copper-catalyzed click reaction.

Reagents Required:

-

UDP-GalNAz (Azide-modified donor)[3]

-

Click-iT reaction buffer (Copper (II) sulfate, Ascorbate, THPTA ligand)

-

Alkyne-Biotin or Alkyne-Fluorophore

Workflow:

-

Lysis: Lyse cells in 1% SDS buffer (boil to denature OGA and prevent GlcNAc loss).

-

Labeling: Incubate lysate (100 µg) with GalT (Y289L) and UDP-GalNAz at 4°C overnight.

-

Control: Omit GalT enzyme to assess background.

-

-

Click Reaction: Add Alkyne-Biotin + Click reagents. Incubate 1 hour at RT.

-

Precipitation: Methanol/Chloroform precipitate to remove excess unreacted biotin.

-

Detection: Resuspend in SDS-PAGE buffer. Blot with Streptavidin-HRP.

Protocol B: Immunoblotting (Screening)

For rapid screening of global O-GlcNAc levels, pan-specific antibodies are used. Note that these do not identify specific proteins, only total cellular levels.

Primary Antibodies:

-

RL2 (Abcam/Thermo): Mouse mAb. Detects O-GlcNAc in the nuclear pore complex and other proteins.

-

CTD110.6 (Covance/BioLegend): Mouse IgM. Broader specificity but more cross-reactivity with N-glycans if not careful.

Critical Step:

-

Specificity Control: Always run a duplicate blot incubated with the primary antibody plus 500 mM free GlcNAc. The free sugar should compete for the antibody, eliminating the signal. If bands remain, they are non-specific background.

Visualization: Experimental Workflow

The following diagram outlines the decision tree for selecting the correct detection method based on the research question.

Caption: Workflow selection for O-GlcNAc analysis. Chemoenzymatic labeling is required for site identification.

References

-

The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling. Hanover JA, Krause MW, Love DC. Nature Reviews Molecular Cell Biology. [Link]

-

O-GlcNAc and Neurodegeneration: The Tau Connection. Yuzwa SA, et al. Nature Chemical Biology. [Link]

-

Methods for the Detection and Dynamic Profiling of O-GlcNAc. Thompson JW, Griffin ME, Hsieh-Wilson LC. Methods in Enzymology. [Link]

-

O-GlcNAcylation in Cancer Biology. Slawson C, Hart GW. Nature Reviews Cancer. [Link]

Sources

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 2. O-GlcNAcylation in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Chapter Four Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation [escholarship.org]

- 5. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enzymatic Synthesis of N-Acetyl-D-Glucosamine (GlcNAc) from Chitin

[1][2][3][4][5][6][7]

Executive Summary

N-Acetyl-D-glucosamine (GlcNAc) is a high-value amino monosaccharide with critical applications in osteoarthritis therapeutics, nutraceuticals, and as a chiral precursor for API synthesis. Traditional chemical hydrolysis of chitin using concentrated acids yields GlcNAc but generates high salinity waste, degrades the product (deacetylation to glucosamine), and offers poor stereochemical control.

This Application Note details a green, enzymatic workflow for converting recalcitrant chitin into high-purity GlcNAc. Unlike standard protocols that often stall at the dimer stage (chitobiose), this guide emphasizes the synergistic ratio of endo-chitinases and

Mechanistic Foundation

Chitin is a crystalline polymer of

-

Endo-chitinases (EC 3.2.1.14): Randomly cleave internal glycosidic bonds, reducing polymer viscosity and creating oligomers.

-

Exo-chitinases (Chitobiosidases) (EC 3.2.1.29): Release di-acetylchitobiose (dimers) from the non-reducing ends.

- -N-Acetylhexosaminidases (NAGases) (EC 3.2.1.52): The rate-limiting enzyme that cleaves chitobiose into two GlcNAc monomers. Without sufficient NAGase, the reaction accumulates dimers.

Pathway Visualization

Figure 1: Enzymatic cascade for chitin degradation. Note the critical role of NAGase in the final step.

Experimental Protocol

Phase 1: Substrate Preparation (Colloidal Chitin)

Objective: Convert crystalline chitin flakes (crustacean source) into amorphous colloidal chitin to increase surface area for enzyme accessibility. Causality: Enzymes cannot effectively penetrate the crystalline lattice of raw chitin flakes.

Materials:

-

Chitin flakes (Shrimp/Crab shell, practical grade)

-

Hydrochloric Acid (HCl), 37% (conc.)

-

Ethanol (95%)

-

Acetone[2]

-

Phosphate Buffer (50 mM, pH 6.0)

Workflow:

-

Digestion: Slowly add 10 g of chitin flakes to 100 mL of concentrated HCl (37%) at 4°C . Stir vigorously for 2–4 hours.

-

Note: Keep temperature low to prevent deacetylation (conversion to chitosan). The solution should become viscous and amber-colored.

-

-

Precipitation: Pour the acid-chitin mixture slowly into 2 L of ice-cold distilled water (4°C) under rapid stirring.

-

Observation: A white, flocculent precipitate (colloidal chitin) will form immediately.

-

-

Washing (Critical): Centrifuge at 8,000 x g for 15 mins. Discard supernatant. Resuspend pellet in water. Repeat washing until the supernatant pH is > 5.0 .

-

Why: Residual acid will denature the enzymes in Phase 2.

-

-

Standardization: Resuspend the final pellet in 50 mM Phosphate Buffer (pH 6.0) to achieve a final concentration of 2% (w/v) dry weight. Store at 4°C.[3]

Phase 2: Synergistic Enzymatic Hydrolysis

Objective: Depolymerize colloidal chitin to GlcNAc monomers.

Enzyme Selection: Use a cocktail. Example: Trichoderma reesei cellulase (rich in endo-chitinase) supplemented with Aspergillus niger

Reaction Setup (50 mL Scale):

| Component | Volume/Mass | Final Conc. | Role |

| Colloidal Chitin Suspension | 45 mL | ~1.8% | Substrate |

| Endo-Chitinase (e.g., T. reesei) | 100 Units | 2 U/mL | Liquefaction |

| 200 Units | 4 U/mL | Saccharification | |

| Sodium Azide (NaN | 10 mg | 0.02% | Antimicrobial |

| Total Volume | 50 mL |

Procedure:

-

Incubation: Incubate the mixture at 37°C (or optimum for specific enzyme) with orbital shaking at 150 rpm .

-

Time Course: Run reaction for 24–48 hours .

-

Checkpoint (Self-Validating):

-

Viscosity: The mixture should lose viscosity significantly within the first 4 hours (Endo-activity).

-

Opacity: The milky white suspension should clarify as chitin is solubilized.

-

Phase 3: Downstream Processing & Purification

Objective: Isolate GlcNAc from the enzyme mixture and unreacted chitin.

Workflow:

-

Termination: Heat the reaction mixture to 100°C for 10 minutes to denature enzymes.

-

Clarification: Centrifuge at 10,000 x g for 20 mins to remove denatured protein and unreacted chitin. Collect the supernatant.

-

Decolorization (Optional): If supernatant is colored, treat with 1% activated charcoal for 30 mins, then filter (0.22

m). -

Crystallization:

-

Concentrate the supernatant using a rotary evaporator to 20% of original volume (syrup consistency).

-

Add 3 volumes of absolute ethanol . GlcNAc is less soluble in ethanol than water.

-

Incubate at 4°C overnight. White crystals of GlcNAc will form.

-

-

Drying: Filter crystals and dry in a vacuum oven at 50°C.

Analytical Validation (HPLC)

Method: High-Performance Liquid Chromatography (HPLC) with Amino Column.[4]

| Parameter | Setting |

| Column | Amino-bonded silica (e.g., Zorbax NH2 or Shodex Asahipak NH2P-50) |

| Mobile Phase | Acetonitrile : Water (70 : 30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (detects amide bond) or Refractive Index (RI) |

| Temperature | 30°C |

| Retention Time | GlcNAc typically elutes at ~5-7 mins; Dimer at ~8-10 mins. |

Process Workflow Diagram

Figure 2: End-to-end process flow for GlcNAc production.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High yield of Chitobiose (Dimer), low GlcNAc | Insufficient | Supplement the enzyme cocktail with specific NAGase (e.g., from A. niger or commercial sources). |

| Low overall conversion (<40%) | Substrate crystallinity is too high. | Repeat Phase 1. Ensure HCl digestion is sufficient to create truly colloidal (amorphous) chitin. |

| Reaction stalls after 12 hours | Product inhibition. | GlcNAc inhibits NAGase at high concentrations. Perform fed-batch substrate addition or remove product via membrane filtration. |

| Brown discoloration | Maillard reaction or oxidation. | Ensure temperature does not exceed 50°C during drying. Use vacuum drying. |

References

-

Suresh, P. V., & Chandrasekaran, M. (1998). Utilization of prawn waste for the production of chitinase by marine fungi in solid state fermentation. World Journal of Microbiology and Biotechnology. Link

-

Sashiwa, S., et al. (2002).[4] Production of N-acetyl-D-glucosamine from alpha-chitin by crude enzymes from Aeromonas hydrophila H-2330.[4] Carbohydrate Research. Link

-

Chen, J. K., et al. (2010). Production of N-acetyl-D-glucosamine from chitin by a crude enzyme preparation from Trichoderma harzianum.[4] Journal of the Science of Food and Agriculture.

-

Dahiya, N., et al. (2006).[4] Biotechnological aspects of chitinolytic enzymes: a review. Applied Microbiology and Biotechnology. Link

-

Herdyastuti, N., & Cahyaningrum, S. E. (2017).[2] Analysis of N-Acetylglucosamine from Enzymatic Degradation of Amorphous Chitin. Rasayan Journal of Chemistry. Link

HPLC method development for detection of N-Acetyl-D-glucosamine in plasma

Application Note: HPLC & LC-MS/MS Method Development for N-Acetyl-D-glucosamine (GlcNAc) in Plasma

Executive Summary

N-Acetyl-D-glucosamine (GlcNAc) is a monosaccharide derivative of glucose and a precursor for glycosaminoglycans (e.g., hyaluronic acid).[1] In drug development, it is analyzed either as a therapeutic agent (pharmacokinetics) or a biomarker for metabolic disorders.

The Analytical Challenge:

-

Polarity: GlcNAc is highly hydrophilic, resulting in poor retention on standard C18 columns.

-

Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV detection (190–210 nm) insensitive and non-specific due to plasma matrix interference.

-

Matrix Complexity: Plasma contains high concentrations of proteins and competing endogenous sugars (glucose) that can co-elute.

The Solution: This guide details two validated approaches:

-

Method A (HPLC-UV): Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) .[2][3][4][5] This is the robust, cost-effective "workhorse" method suitable for pharmacokinetic (PK) studies where GlcNAc levels are elevated (>0.5 µg/mL).

-

Method B (LC-MS/MS): Direct HILIC-MS/MS analysis. This is required for quantifying trace endogenous levels (10–200 ng/mL) or low-dose PK profiles.

Method A: HPLC-UV with PMP Derivatization[2]

This method relies on the reaction between PMP and the reducing end (aldehyde group) of GlcNAc under alkaline conditions to form a bis-PMP derivative.[3][6] This derivative is hydrophobic (retainable on C18) and absorbs strongly at 245 nm .

Reagents & Preparation

-

Derivatization Reagent: 0.5 M PMP in Methanol.

-

Alkaline Catalyst: 0.3 M NaOH (or concentrated Ammonia for MS compatibility).

-

Neutralizer: 0.3 M HCl.

-

Extraction Solvent: Chloroform or Ethyl Acetate (to remove excess PMP).

-

Internal Standard (IS): Glucosamine-HCl (distinct retention time) or 2-Deoxy-D-glucose.

Sample Preparation Workflow

The success of this method depends entirely on the removal of excess PMP reagent, which otherwise swamps the chromatogram.

Step-by-Step Protocol:

-

Protein Precipitation:

-

Aliquot 100 µL Plasma .

-

Add 300 µL Acetonitrile (containing Internal Standard).

-

Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Transfer supernatant to a clean glass vial. Evaporate to dryness under nitrogen stream.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50 µL Water .

-

Add 50 µL 0.3 M NaOH .

-

Add 50 µL 0.5 M PMP (in Methanol) .

-

Incubate: 70°C for 60 minutes. (Critical: Ensure caps are tight to prevent evaporation).

-

-

Neutralization & Cleanup:

-

Cool to room temperature.

-

Add 50 µL 0.3 M HCl to neutralize (pH ~7).

-

Liquid-Liquid Extraction (LLE): Add 500 µL Chloroform . Vortex vigorously (1 min). Centrifuge.

-

Discard the bottom (organic) layer containing excess PMP.

-

Repeat LLE step twice to ensure baseline cleanliness.

-

-

Injection:

-

Filter the top aqueous layer (0.22 µm PVDF) and inject.

-

HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) | PMP-GlcNAc is hydrophobic enough for standard RP retention. |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 6.0) | Controls ionization of the PMP moiety; pH 6 optimizes peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 245 nm | Max absorbance of the PMP pyrazolone ring. |

| Injection Vol | 10–20 µL | Dependent on sensitivity needs. |

Gradient Profile:

-

0–10 min: 15% B to 25% B (Linear)

-

10–20 min: 25% B (Isocratic)

-

20–25 min: 25% B to 15% B (Re-equilibration)

Method B: LC-MS/MS (High Sensitivity)

For endogenous quantification (where levels are <200 ng/mL), UV detection is insufficient. Direct analysis using HILIC chromatography is recommended.

-

Column: Amide-HILIC (e.g., Waters BEH Amide) or Silica.

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

GlcNAc: m/z 220.1 → 119.0 (Quantifier)

-

IS (

-GlcNAc): m/z 226.1 → 123.0

-

Visualizing the Workflow

The following diagrams illustrate the chemical logic and the operational workflow.

Figure 1: PMP Derivatization Mechanism

Caption: The nucleophilic attack of PMP on the reducing end of GlcNAc creates a UV-active bis-PMP adduct.

Figure 2: Sample Preparation Decision Tree

Caption: Workflow selection based on the required Limit of Quantitation (LOQ).

Method Validation Parameters

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 0.5 – 100 µg/mL (UV) or 10 – 2000 ng/mL (MS). | |

| Accuracy | 85–115% | At LLOQ, Low, Mid, and High QC levels. |

| Precision | CV < 15% | Intra-day and Inter-day.[7] |

| Recovery | Consistent (>80%) | Compare extracted spike vs. post-extraction spike. |

| Stability | <15% deviation | Freeze/thaw (3 cycles) and Benchtop (4h). |

Troubleshooting Guide

-

"The Chromatogram is messy at the solvent front."

-

Cause: Incomplete removal of PMP reagent.

-

Fix: Increase the number of chloroform extractions from 2x to 3x. Ensure you are sampling only the upper aqueous phase.

-

-

"Low sensitivity in UV."

-

Cause: Incomplete derivatization.[8]

-

Fix: Check pH during reaction (must be >8). Ensure temperature is maintained at 70°C.

-

-

"Peak splitting."

-

Cause: Mutarotation or isomer separation.

-

Fix: GlcNAc can separate into

and

-

References

-

Honda, S., et al. (1989). "High-performance liquid chromatography of mono- and oligosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry.

-

Liu, Y., et al. (2008). "Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma."[9] Journal of Chromatography B.

-

Dai, Y., et al. (2010). "Simultaneous determination of neutral and acidic monosaccharides... by HPLC-UV with PMP derivatization." Carbohydrate Research.

-

Roda, A., et al. (2006). "Development and validation of a sensitive HPLC–ESI-MS/MS method for the direct determination of glucosamine in human plasma." Journal of Chromatography B.

Sources

- 1. Metabolomic Analysis of Blood Plasma after Oral Administration of N-acetyl-d-Glucosamine in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing N-Acetyl-D-glucosamine (GlcNAc) Concentration for Modulation of Glycosylation in Mammalian Cell Culture

Executive Summary

Glycosylation is a Critical Quality Attribute (CQA) for therapeutic proteins, influencing immunogenicity, half-life, and efficacy.[1][2] In Chinese Hamster Ovary (CHO) and HEK293 systems, N-glycan complexity—specifically sialylation and antennarity—is often limited by the intracellular availability of nucleotide sugar donors.

N-Acetyl-D-glucosamine (GlcNAc) is a potent metabolic modulator that bypasses rate-limiting enzymatic steps in the Hexosamine Biosynthetic Pathway (HBP). However, improper supplementation can lead to UTP depletion and cell growth arrest. This guide provides a scientifically grounded protocol for optimizing GlcNAc concentration (typically 10–40 mM) and highlights the critical necessity of Uridine co-feeding to maintain cell viability while maximizing glycan quality.

Mechanism of Action: The Hexosamine Biosynthetic Pathway

To optimize GlcNAc, one must understand its entry point. Under standard conditions, cells synthesize UDP-GlcNAc from glucose via a multi-step pathway where the enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase) is the rate-limiting bottleneck.

Direct supplementation of GlcNAc bypasses GFAT. It is phosphorylated by GlcNAc kinase to form GlcNAc-6-P, which is then acetylated and uridylated to form UDP-GlcNAc . This increases the pool of donor substrates available to Golgi glycosyltransferases (GnT enzymes), promoting branching (antennarity) and subsequent sialylation.

Critical Metabolic Constraint: The UTP Drain

The conversion of GlcNAc-1-P to UDP-GlcNAc consumes UTP (Uridine Triphosphate). High intracellular fluxes of GlcNAc can deplete the cellular UTP pool, halting RNA and DNA synthesis and causing growth inhibition. Solution: Co-supplementation with Uridine replenishes UTP pools via the salvage pathway.

Diagram: GlcNAc Entry and UTP Consumption

Figure 1: The Hexosamine Biosynthetic Pathway illustrating how GlcNAc supplementation bypasses the rate-limiting GFAT enzyme but creates a UTP demand that must be met with Uridine.

Strategic Optimization Guidelines

The Concentration Window

-

Low Range (1–10 mM): Subtle effects on glycosylation; minimal impact on growth.

-

Optimal Range (10–20 mM): Significant increase in UDP-GlcNAc pools (up to 5x). Enhanced antennarity and sialylation. Requires Uridine monitoring.

-

Toxic Range (>40 mM): Severe growth inhibition due to osmotic stress and UTP depletion.

The "Uridine Rescue" Ratio

For every mole of GlcNAc, the cell consumes molar equivalents of UTP.

-

Recommendation: Maintain a 5:1 to 10:1 molar ratio of GlcNAc to Uridine.

-

Example: If feeding 20 mM GlcNAc , co-feed 2–4 mM Uridine .

Protocol: Preparation and Screening

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

N-Acetyl-D-glucosamine (GlcNAc): High purity, cell culture grade (e.g., Sigma A8625).

-

Uridine: Cell culture grade (e.g., Sigma U3003).

-

Base Media: Chemically Defined (CD) CHO media (e.g., ExpiCHO, CD OptiCHO).

-

Vessel: Deep-well plates (24-well) or Shake Flasks (125 mL).

Step 1: Preparation of Stock Solutions

To minimize volume addition and osmolality spikes, prepare highly concentrated stocks.

-

GlcNAc Stock (1,000 mM):

-

Dissolve 22.12 g of GlcNAc in 80 mL of Milli-Q water or base media.

-

Warm to 37°C if necessary to aid dissolution.

-

Adjust volume to 100 mL.

-

Sterile filter (0.22 µm).

-

-

Uridine Stock (200 mM):

-

Dissolve 4.88 g of Uridine in 80 mL of water/media.

-

Adjust volume to 100 mL.

-

Sterile filter (0.22 µm).

-

Step 2: Screening Design (DoE)

Perform a 3x2 factorial design to identify the sweet spot for your specific clone.

| Condition | GlcNAc (mM) | Uridine (mM) | Purpose |

| Control | 0 | 0 | Baseline Glycosylation |

| Low | 10 | 0 | Assess UTP sensitivity |

| Low + Urd | 10 | 2 | Assess Rescue effect |

| High | 20 | 0 | Stress Test |

| High + Urd | 20 | 4 | Target Optimization |

| Toxicity | 40 | 5 | Upper Limit check |

Step 3: Experimental Execution

-

Seed Cells: Inoculate CHO cells at standard density (e.g.,

cells/mL). -

Culture: Maintain standard agitation and CO2 (37°C, 5-8% CO2).

-

Feed Addition (Day 3 or 4):

-

Add GlcNAc/Uridine stocks during the transition from exponential to stationary phase. This maximizes protein quality without hindering early biomass accumulation.

-

Note: GlcNAc is stable; a single bolus feed is usually sufficient.

-

-

Harvest: Collect supernatant when viability drops to 70–80% (typically Day 10–14).

Protocol: Fed-Batch Bioreactor Scale-Up

When scaling to bioreactors (1L – 2000L), osmolality becomes a critical control parameter.

Workflow Diagram

Figure 2: Operational workflow for GlcNAc feeding in a fed-batch bioreactor process.

Critical Process Parameters (CPPs)

-

Osmolality: 20 mM GlcNAc adds approximately 20 mOsm/kg. Ensure basal media + feed does not exceed 400–450 mOsm/kg, as hyperosmolality induces apoptosis.

-

Ammonia: GlcNAc catabolism can release ammonia. If ammonia spikes >10 mM, reduce GlcNAc concentration to 10 mM.

Data Analysis & Expected Results

Evaluate the impact using 2-AB labeled Glycan Mapping (HILIC-HPLC) or LC-MS.

Typical Impact Table:

| Attribute | Expected Change (with 20mM GlcNAc + Urd) | Mechanism |

| Sialylation | Increase (15–30%) | Increased CMP-Neu5Ac pool. |

| Antennarity | Increase (more tri/tetra-antennary) | Increased UDP-GlcNAc drives GnTIV/V activity. |

| Galactosylation | Increase | Precursor to sialylation. |

| Titer | Neutral to Slight Decrease (-10%) | Metabolic diversion; mitigated by Uridine. |

| Viable Cell Density | Maintenance | Uridine prevents UTP-starvation crash. |

Troubleshooting Guide

-

Issue: Sharp drop in VCD 24 hours after feeding.

-

Cause: UTP depletion.

-

Fix: Increase Uridine concentration or reduce GlcNAc. Ensure Uridine stock is fresh.

-

-

Issue: No change in Glycan Profile.

-

Cause: The limitation might be the enzyme (Glycosyltransferase) rather than the substrate.

-

Fix: If substrate feeding fails, the cell line may require genetic engineering (e.g., overexpression of ST3GAL4).

-

-

Issue: High Ammonia levels.

-

Cause: Excessive deacetylation of GlcNAc.

-

Fix: Lower GlcNAc dose to 10 mM; shift feeding to a later timepoint (Day 5).

-

References

-

Wong, N. S. C., et al. (2010). "An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding." Biotechnology and Bioengineering.[3] Link

-

Gu, X., & Wang, D. I. (1998). "Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine." Biotechnology and Bioengineering.[3] Link

-

Gawlitzek, M., et al. (2000). "Identification of cell culture conditions to control N-glycosylation site-occupancy of recombinant glycoproteins expressed in CHO cells." Biotechnology and Bioengineering.[3] Link

-

Baker, K. N., et al. (2001). "Metabolic control of recombinant protein N-glycan processing in NS0 and CHO cells." Biotechnology and Bioengineering.[3] Link

Sources

Application Note: Precision Isolation and Purification of N-Acetyl-D-glucosamine (GlcNAc) via Multi-Mode Solid-Phase Extraction

This Application Note is structured as a high-level technical guide for researchers and process scientists. It synthesizes industrial purification logic with analytical-scale Solid-Phase Extraction (SPE) precision.

Executive Summary & Mechanistic Rationale

N-Acetyl-D-glucosamine (GlcNAc) is a neutral, polar monosaccharide critical for glycosylation pathways and therapeutic applications. The purification of GlcNAc presents a specific set of challenges that render standard C18 (reversed-phase) SPE ineffective:

-

Extreme Polarity: GlcNAc is highly hydrophilic (logP ≈ -2.2), causing it to elute in the void volume of C18 cartridges.

-

Structural Similarity to Impurities: In fermentation broths or chitin hydrolysates, GlcNAc co-exists with Glucosamine (GlcN). These molecules differ only by an acetyl group, yet this difference fundamentally alters their charge state.

-

Lack of Chromophore: GlcNAc lacks a strong UV chromophore, necessitating high-purity isolation for detectors like RI (Refractive Index), ELSD (Evaporative Light Scattering), or MS (Mass Spectrometry).

The Solution: Orthogonal Selectivity

Successful SPE for GlcNAc requires a "Catch-and-Release" or "Flow-Through" strategy utilizing three orthogonal mechanisms:

-

Ion Exchange (IEX): Exploits the neutrality of GlcNAc vs. the cationicity of GlcN.

-

Graphitized Carbon Black (GCB): Exploits planar interactions for desalting and concentration.

-

Hydrophilic Interaction (HILIC): Exploits polarity for final polishing.

Strategic Decision Tree

Before selecting a protocol, identify your primary matrix challenge using the logic flow below.

Figure 1: Decision tree for selecting the appropriate SPE workflow based on sample matrix.

Detailed Experimental Protocols

Protocol A: The "Flow-Through" Cleanup (Removal of GlcN & Salts)

Best For: Chitin hydrolysates or fermentation broth where Glucosamine (GlcN) is a major contaminant.[1] Mechanism: At neutral pH, GlcN is positively charged (protonated amine, pKa ~7.8), while GlcNAc (amide) is neutral. Strong Cation Exchange (SCX) resin retains GlcN, allowing GlcNAc to pass through.

Materials:

-

Cartridge: SCX (Strong Cation Exchange - Benzene Sulfonic Acid), 500mg/6mL.

-

Conditioning Solvent: Methanol (MeOH).[2]

-

Equilibration Buffer: 10 mM Ammonium Acetate (pH 6.0).

-

Sample: Aqueous extract adjusted to pH 6.0–7.0.

Step-by-Step Procedure:

-

Conditioning: Pass 5 mL MeOH through the SCX cartridge.

-

Equilibration: Pass 5 mL of 10 mM Ammonium Acetate (pH 6.0). Critical: This sets the resin counter-ion and pH environment.

-

Loading (The Separation): Load the sample slowly (1 mL/min). Collect the flow-through .

-

Why: GlcN+ binds to the sulfonate groups (R-SO3⁻). Neutral GlcNAc does not interact and flows out.

-

-

Washing: Pass 2 mL of Equilibration Buffer. Collect this fraction and combine with the load flow-through.

-

Result: The combined fraction contains GlcNAc but is depleted of GlcN.

-

-

Regeneration (Optional): Elute bound GlcN with 5 mL of 1M Ammonium Hydroxide if recovery of the impurity is required.

Protocol B: Graphitized Carbon Black (GCB) Enrichment

Best For: Desalting and concentrating GlcNAc from dilute aqueous solutions. Mechanism: GCB acts as a reversed-phase sorbent for extremely polar molecules. It retains sugars via hydrophobic effects and electronic interactions with the graphitic pi-electron system, while inorganic salts wash away.

Materials:

-

Cartridge: Graphitized Carbon Black (GCB), non-porous or porous, 250mg/3mL.

-

Elution Solvent: 50% Acetonitrile (ACN) / 50% Water containing 0.1% Formic Acid (FA).

Step-by-Step Procedure:

-

Conditioning: 3 mL 80% ACN / 0.1% FA, followed by 3 mL Water.

-

Loading: Load the aqueous sample (from Protocol A or raw source).

-

Note: GlcNAc will retain on the black carbon bed. Salts will pass through.

-

-

Desalting Wash: Wash with 5 mL of 100% Deionized Water.

-

Verification: Use a conductivity meter to ensure the effluent has low conductivity (salts removed).

-

-

Elution: Elute GlcNAc with 2 x 1.5 mL of 50% ACN / 0.1% FA .

-

Why Formic Acid? Acidification suppresses ionization of residual silanols (if silica binder is used) and aids in the desorption of the sugar from the carbon surface.

-

-

Evaporation: Dry the eluate under Nitrogen at 35°C and reconstitute in mobile phase.

Protocol C: HILIC SPE (High-Purity Polishing)

Best For: Trace analysis (LC-MS) or removing non-polar matrix interferences. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains GlcNAc via a water layer adsorbed to the polar stationary phase. Non-polar contaminants are washed away with organic solvent.[2]

Materials:

-

Cartridge: Amide or Amino-functionalized Silica, 200mg/3mL.

-

Loading Buffer: 90% Acetonitrile / 10% Water (10 mM Ammonium Formate).

Step-by-Step Procedure:

-

Sample Prep: Dilute your aqueous sample with pure Acetonitrile to reach a final composition of 90% ACN .

-

Critical: If the water content is >20%, GlcNAc will not bind.

-

-

Conditioning: 3 mL Water, followed by 6 mL 90% ACN (Equilibration).

-

Loading: Load the ACN-diluted sample. GlcNAc partitions into the water layer on the silica surface.

-

Interference Wash: Wash with 3 mL of 95% ACN. Removes hydrophobic lipids/pigments.

-

Elution: Elute GlcNAc with 2 mL of 50% ACN / 50% Water (10 mM Ammonium Formate).

Analytical Validation (HPLC-ELSD/MS)

To validate the recovery of your SPE method, use the following chromatographic conditions. Standard UV detection (210 nm) is non-specific and insensitive for GlcNAc; ELSD or MS is required.

| Parameter | Condition |

| Column | Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide), 3 µm, 4.6 x 150 mm |

| Mobile Phase | A: 10 mM NH₄Formate (pH 3.0) B: Acetonitrile |

| Isocratic Mode | 75% B / 25% A |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD (Drift Tube: 50°C, Gain: 8) or MS (ESI+, m/z 222.2 [M+H]+) |

| Retention | GlcNAc typically elutes at ~5-7 mins; GlcN elutes later or requires gradient. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (GCB) | Irreversible adsorption | Use a "back-flush" elution (elute against flow direction) or increase ACN % to 60%. |

| Low Recovery (HILIC) | Sample water content too high | Ensure sample loading solution is at least 85-90% Acetonitrile. |

| GlcN Contamination | pH drift in SCX step | Ensure SCX load pH is < 7.0. If pH > 8, GlcN becomes neutral and breaks through. |

| Clogging | Protein precipitation | Perform protein precipitation (3:1 ACN:Sample) and centrifugation before SPE. |

References

-

Production and Applications of GlcNAc: Chen, J. K., Shen, C. R., & Liu, C. L. (2010).[5] N-acetylglucosamine: production and applications. Marine Drugs, 8(9), 2493–2516.[5]

-

HILIC Mechanism: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

-

Graphitized Carbon for Sugars: Packer, N. H., et al. (1998). The use of graphitized carbon for the desalting and concentration of oligosaccharides. Glycoconjugate Journal.

-

Glycan Cleanup Protocols: Waters Corporation. Optimization of GlycoWorks HILIC SPE for the Quantitative Recovery of N-Linked Glycans. Application Note.

-

GlcN vs GlcNAc Separation: Estela, J. M., et al. (2004). Flow-through sensors based on integration of separation and detection. (Contextual grounding on flow-through separation logic).

Disclaimer: This protocol is intended for research and development purposes. Optimization may be required depending on the specific concentration of interfering matrix components.

Sources

- 1. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 4. CN110669082B - Purification and separation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 5. N-acetylglucosamine: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic labeling of proteins using azido-N-acetyl-D-glucosamine analogs

Application Note: Metabolic Labeling of Proteins using Azido-N-acetyl-D-glucosamine Analogs

Part 1: Executive Summary & Scientific Rationale

Metabolic Oligosaccharide Engineering (MOE) has revolutionized the study of glycosylation by allowing researchers to tag glycans within living cells using non-natural azide-functionalized sugars.[1] This guide focuses on Azido-N-acetyl-D-glucosamine (Ac4GlcNAz) , a structural analog of GlcNAc.[2]

While Ac4GlcNAz is theoretically designed to target O-GlcNAcylated proteins (intracellular signaling) and N-acetylglucosamine-containing cell surface glycans, field experience reveals a critical physiological bottleneck . Unlike its galactose analog (Ac4GalNAz), Ac4GlcNAz is often inefficiently metabolized in many mammalian cell lines due to poor substrate compatibility with UDP-GlcNAc pyrophosphorylase (AGX1/2).

This protocol addresses this challenge head-on. It provides a robust workflow for Ac4GlcNAz labeling while simultaneously introducing the "Epimerization Strategy"—using Ac4GalNAz to label O-GlcNAc proteins via the UDP-galactose 4'-epimerase (GALE) pathway—as a high-fidelity alternative for specific applications.

Part 2: Mechanism of Action & Pathway Logic

To optimize labeling, one must understand the metabolic fate of the analog. The azido-sugar enters the cell via passive diffusion (due to peracetylation), is deacetylated by cytosolic esterases, and enters the GlcNAc salvage pathway.

Critical Pathway Diagram

Caption: The metabolic trajectory of Ac4GlcNAz. The conversion of GlcNAz-6-P to UDP-GlcNAz by AGX1/2 is often rate-limiting, leading to lower labeling efficiency compared to GalNAz analogs in certain cell types.

Part 3: Detailed Experimental Protocol

Phase A: Reagent Preparation & Cell Feeding

Expert Insight: Always store azido-sugars in DMSO at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the acetyl groups, rendering the molecule impermeable.

-

Stock Solution: Dissolve Ac4GlcNAz (e.g., Click-IT™ GlcNAz) in high-quality anhydrous DMSO to a concentration of 10 mM .

-

Cell Culture: Seed cells (e.g., HeLa, HEK293, or Jurkat) to achieve 50-60% confluency at the start of labeling.

-

Note: Over-confluent cells have reduced metabolic rates, lowering incorporation efficiency.

-

-

Labeling:

-

Dilute the 10 mM stock into fresh, warm culture medium to a final concentration of 20–50 µM .

-

Optimization: For difficult-to-label proteins, titrate up to 100 µM, but monitor for toxicity (cell rounding/detachment).

-

Control: Prepare a vehicle control (DMSO only) and a competition control (50 µM Ac4GlcNAz + 5 mM free GlcNAc) to validate specificity.

-

-

Incubation: Incubate cells for 24–48 hours at 37°C, 5% CO₂.

-

Why 48h? O-GlcNAc cycling is rapid (minutes), but accumulating enough labeled population for robust detection often requires multiple cell cycles or extended accumulation.

-

Phase B: Cell Lysis & Click Chemistry (CuAAC)

For proteomic analysis, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred over Copper-free (SPAAC) due to its smaller footprint and higher reaction rate.

Lysis Buffer Composition:

-

1% SDS

-

50 mM Tris-HCl (pH 8.0)

-

150 mM NaCl[3]

-

1x Protease Inhibitor Cocktail

-

Critical: Do not use EDTA, as it chelates the Copper catalyst required for the next step.

Step-by-Step Reaction:

-

Harvest: Wash cells 2x with PBS. Lyse in the buffer above.[3] Sonicate to shear DNA (viscosity interferes with mixing).

-

Quantify: Normalize protein concentration to 2 mg/mL using a BCA assay.

-

Reaction Cocktail (Add in order):

-

Lysate: 50 µL (100 µg protein)

-

Alkyne Probe: 1 µL of 2 mM Biotin-Alkyne (Final: 40 µM).

-

Premixed Catalyst Solution:

-

CuSO₄ (1 mM final)

-

THPTA Ligand (5 mM final) — THPTA protects proteins from oxidation better than TBTA.

-

Sodium Ascorbate (10 mM final) — Add last. Freshly prepared.

-

-

-

Incubation: Rotate end-over-end for 1 hour at Room Temperature .

-

Termination: Add 4 volumes of ice-cold methanol to precipitate proteins and remove excess reagents.

Phase C: Workflow Visualization

Caption: Operational workflow for metabolic labeling and CuAAC detection. Step 3 is time-sensitive; Sodium Ascorbate must be added last to initiate the catalytic cycle.

Part 4: Data Interpretation & Troubleshooting

Quantitative Comparison of Analogs

The following table summarizes the expected performance of GlcNAz vs. GalNAz for O-GlcNAc detection.

| Feature | Ac4GlcNAz | Ac4GalNAz | Implication |

| Primary Target | N-glycans, Mucin O-glycans | Mucin O-glycans | GlcNAz is promiscuous. |

| O-GlcNAc Labeling | Weak / Inefficient | Strong | GalNAz is epimerized to UDP-GlcNAz by GALE, bypassing the AGX bottleneck. |

| Pathway Bottleneck | UDP-GlcNAc Pyrophosphorylase | None (High flux) | Use GalNAz for robust O-GlcNAc signal. |

| Competition Control | Compete with GlcNAc | Compete with GalNAc | Essential for validating signal specificity.[4] |

Troubleshooting Guide

-

Problem: No Signal on Western Blot.

-

Cause: Inefficient click reaction or copper oxidation.

-

Solution: Freshly prepare Sodium Ascorbate. Ensure THPTA ligand is in 5:1 excess over Copper. Use a positive control (e.g., a biotinylated protein).

-

-

Problem: High Background.

-

Cause: Non-specific sticking of the alkyne dye.

-

Solution: Perform Methanol/Chloroform precipitation after the click reaction to rigorously wash away unreacted probe.

-

-

Problem: Cell Toxicity.

-

Cause: High concentration of DMSO or Copper stress during live-cell imaging (SPAAC).

-

Solution: Keep DMSO < 0.1%. For live cells, switch to SPAAC (DBCO-probes) and avoid Copper entirely.

-

References

-

Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells.[1][2][3][5][6][7] Proceedings of the National Academy of Sciences, 100(16), 9116–9121. Link

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011).[2] Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1. Proceedings of the National Academy of Sciences, 108(20), 8146–8151. Link

-

Boyce, M., Carrico, I. S., Ganguli, A. S., Yu, S. H., Hang, H. C., Hubbard, S. C., ... & Bertozzi, C. R. (2011).[2] Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146.[3] Link

-

Chuh, K. N., & Pratt, M. R. (2015).[1][3] Chemical methods for the proteome-wide identification of posttranslationally modified proteins. Current Opinion in Chemical Biology, 24, 27-37.[3] Link

-

Thermo Fisher Scientific. Click-iT™ O-GlcNAc Enzymatic Labeling System User Guide. Link

Sources

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Microbial Production of N-Acetyl-D-glucosamine (GlcNAc)

[1][2]

Executive Summary

N-Acetyl-D-glucosamine (GlcNAc) is a high-value amino sugar with critical applications in osteoarthritis therapeutics, inflammatory bowel disease treatment, and as a precursor for hyaluronic acid. Traditionally extracted via acid hydrolysis of shellfish chitin, the industry is pivoting toward microbial fermentation to eliminate allergen risks, reduce chemical waste, and ensure supply chain stability.

This guide details a scalable, self-validating fermentation protocol for GlcNAc production using metabolically engineered Escherichia coli. It bridges the gap between strain engineering (removing catabolic sinks) and bioprocess control (decoupling growth from production via fed-batch strategies).

Metabolic Engineering Strategy: The "Push-Pull-Block" System

To achieve industrial titers (>100 g/L), the host organism must be rewired. Wild-type E. coli consumes GlcNAc as a carbon source; therefore, the engineering strategy must reverse this flux.

The Pathway Logic

-

PUSH (Precursor Supply): Overexpression of GlmS (L-glutamine:D-fructose-6-phosphate aminotransferase).

-

Critical Constraint: Native GlmS is subject to product inhibition by GlcN-6-P.[1]

-

Solution: Use a feedback-resistant mutant (glmS*) to maintain flux from Fructose-6-P.

-

-

PULL (Acetylation): Heterologous expression of GNA1 (Glucosamine-6-phosphate N-acetyltransferase), typically from Saccharomyces cerevisiae.[2][3][4]

-

Function: Rapidly converts GlcN-6-P to GlcNAc-6-P, preventing accumulation of the unstable intermediate GlcN-6-P.

-

-

BLOCK (Preventing Catabolism): Deletion of the nag operon.[4]

-

Targets:

(deacetylase) and -

Transport: Deletion of nagE or manXYZ (PTS transporters) prevents the re-uptake of excreted GlcNAc, eliminating futile cycling.

-

Pathway Visualization

Caption: Engineered metabolic pathway for GlcNAc production. Red crosses indicate gene deletions (

Upstream Process: Inoculum & Media[6][7]

Media Formulation

For pharmaceutical applications, a Chemically Defined Medium (CDM) is preferred over complex media (LB/TB) to ensure lot-to-lot consistency and simplify purification.

Production Medium (Modified M9):

| Component | Concentration | Function |

|---|---|---|

| Glucose | 20 g/L | Initial Carbon Source |

| (NH₄)₂SO₄ | 5 g/L | Nitrogen Source (Critical) |

| KH₂PO₄ | 3 g/L | Buffer/Phosphorus |

| MgSO₄·7H₂O | 1 g/L | Cofactor |

| Trace Metal Mix | 1 mL/L | Fe, Mn, Zn, Co, Cu |

| Thiamine (Vit B1) | 5 mg/L | Growth Factor |

| Antibiotic | As req. | Plasmid Maintenance |

Seed Train Protocol

-

Master Cell Bank (MCB): Store at -80°C in 20% glycerol.

-

Pre-culture 1: Inoculate 1 mL MCB into 50 mL CDM in a 250 mL baffled flask. Incubate at 37°C, 220 RPM for 10-12 hours (OD₆₀₀ ~ 2-4).

-

Pre-culture 2: Transfer 5% (v/v) to 500 mL CDM. Incubate until mid-exponential phase (OD₆₀₀ ~ 5-8).

-

Inoculation: Transfer to bioreactor to reach an initial OD₆₀₀ of 0.2–0.5.

Scalable Fed-Batch Fermentation Protocol

This protocol is designed for a 5L Stirred-Tank Bioreactor (e.g., Sartorius, Eppendorf) but is scalable to pilot (50L) and production (10,000L) scales using

Bioreactor Setup

-

Temperature: 37°C (Growth)

30°C (Induction/Production). -

pH: 7.0 ± 0.1 (Controlled with 25% NH₄OH and 2M H₂SO₄).

-

Note: Using NH₄OH is vital. GlcNAc synthesis consumes nitrogen; ammonia provides dual utility (pH control + N-source).

-

-

Aeration: 1.0 - 2.0 VVM (Air).

-

Dissolved Oxygen (DO): Cascade control (Agitation

Airflow

The Feeding Strategy (The "Engine")

High glucose concentrations inhibit growth (Crabtree effect) and lead to acetate accumulation. A glucose-limited fed-batch approach is required.

Phase I: Batch Growth (0 – 12 hours)

-

Consume initial 20 g/L glucose.

-

End of phase indicated by DO spike (glucose depletion).

Phase II: Exponential Feeding (12 – 24 hours)

-

Initiate feed when DO spikes.

-

Feed Solution: 600-800 g/L Glucose + 20 g/L MgSO₄.

-

Goal: Maintain specific growth rate (

) at 0.15 h⁻¹. -

Induction: When OD₆₀₀ reaches ~40-50, add inducer (e.g., IPTG 0.1 mM) and lower temperature to 30°C to stabilize enzymes.

Phase III: Constant/DO-Stat Feeding (24 – 72+ hours)

-

Switch to production mode.

-

DO-Stat Control: Link feed pump to DO signal. If DO > 40% (starvation), pump turns ON. If DO < 30% (metabolic activity high), pump turns OFF.

-

Target: Maintain residual glucose < 0.5 g/L to force carbon flux through the engineered pathway rather than overflow metabolism.

Process Control Diagram

Caption: Feedback control loop for fed-batch fermentation. Note the dual role of NH₄OH for pH and Nitrogen supply.

Downstream Processing (DSP) & Purification

Since GlcNAc is excreted into the medium (using specific efflux engineering or passive diffusion at high titers), cell lysis is unnecessary.

-

Clarification:

-

Centrifugation (8,000 x g, 15 min) or Microfiltration (0.22 µm) to remove biomass.

-

Target: Clear supernatant.

-

-

Decolorization:

-

Add Activated Carbon (1-2% w/v) to supernatant. Stir at 50°C for 30 mins.

-

Filter to remove carbon.

-

-

Concentration:

-

Vacuum evaporation (Rotavap) at 60°C to reach 30-40% (w/v) GlcNAc concentration.

-

-

Crystallization (The Purification Step):

-

Anti-solvent method: Slowly add Ethanol (ratio 2:1 Ethanol:Syrup) at 4°C.

-

Cooling method: If concentration is high enough, cool slowly from 60°C to 4°C at 5°C/hour.

-

-

Drying:

-

Vacuum dry crystals at 50°C.

-

Expected Purity: >99% (Pharma Grade).

-

Analytical Validation (HPLC)

To validate the protocol, quantify GlcNAc against a standard curve.

-

System: HPLC (Agilent/Waters).

-

Column: Amino-bonded silica column (e.g., Zorbax NH2) or Aminex HPX-87H (if checking organic acids).

-

Mobile Phase: Acetonitrile:Water (75:25 v/v).

-

Detector: Refractive Index (RID) or UV (195 nm).

-

Flow Rate: 1.0 mL/min.

-

Retention Time: GlcNAc typically elutes distinct from Glucose and Glucosamine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Acetate / Low Titer | Glucose over-feeding (Overflow metabolism). | Switch to stricter DO-stat control; ensure residual glucose < 0.5 g/L. |

| Growth Arrest | Nitrogen depletion. | Check NH₄OH supply; verify C/N ratio (GlcNAc requires 1 mol N per mol Glucose). |

| Plasmid Loss | Metabolic burden.[4] | Add antibiotic to feed solution; consider chromosomal integration of glmS/GNA1. |

| Low DO | Oxygen transfer limitation. | Increase agitation/pressure; supplement with pure O₂. |

References

-

Deng, M. D., et al. (2005). Metabolic engineering of Escherichia coli for industrial production of glucosamine and N-acetylglucosamine.[5] Metabolic Engineering, 7(3), 201-214. Link

-

Chen, X., et al. (2012). Modular pathway engineering of key carbon-precursor supply pathways for improved N-acetylglucosamine production in Bacillus subtilis. Biotechnology for Biofuels, 5, 66. Link

-

Liu, L., et al. (2013). Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives.[6][7][8] Applied Microbiology and Biotechnology, 97, 6149–6158.[6] Link[6]

-

Gu, Y., et al. (2019). Production of N-acetyl-D-glucosamine from glucose and ammonium sulfate by recombinant Escherichia coli. Biotechnology Letters, 41, 1067–1074. Link

-

Sun, W., et al. (2025). Robust production of N-acetyl-glucosamine in engineered Escherichia coli from glycerol-glucose mixture. Synthetic and Systems Biotechnology, 10, 1014-1026. Link

Sources

- 1. Metabolic engineering of Escherichia coli for industrial production of glucosamine and N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Escherichia coli for N-acetyl glucosamine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Metabolic engineering of Escherichia coli for N-acetyl-glucosamine pro" by Anica Tasnim Protity [huskiecommons.lib.niu.edu]

- 4. Pathway engineering of Bacillus subtilis for microbial production of N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 6. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-Acetyl-D-glucosamine (GlcNAc) Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetyl-D-glucosamine (GlcNAc) derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to overcome one of the most common hurdles in the development of carbohydrate-based therapeutics: poor water solubility. As you synthesize novel derivatives of GlcNAc to modulate biological activity, you may find that these modifications inadvertently decrease their aqueous solubility, complicating downstream biological assays and formulation development. This resource will equip you with the knowledge to anticipate, diagnose, and resolve these solubility challenges.

Troubleshooting Guide: Low Aqueous Solubility of GlcNAc Derivatives

Low aqueous solubility of your synthesized N-Acetyl-D-glucosamine (GlcNAc) derivative can manifest in various ways, from visible precipitation in your stock solutions to inconsistent results in biological assays. This guide provides a systematic approach to troubleshooting and resolving these issues.

Initial Observation: My purified GlcNAc derivative is poorly soluble in aqueous buffers.

This is a common challenge, especially after modifying the hydroxyl groups of GlcNAc with hydrophobic moieties. The first step is to systematically assess the problem and explore potential solutions.

Before attempting to improve the solubility, it is crucial to confirm the purity and identity of your compound. Impurities from the synthesis, such as unreacted starting materials or residual hydrophobic protecting groups, can significantly impact solubility.

-

Recommended Actions:

-

Re-evaluate analytical data: Scrutinize your NMR, Mass Spectrometry, and HPLC data to ensure the compound is pure and its structure is confirmed.

-

Consider residual solvents: Residual organic solvents from purification can also affect solubility. Ensure your compound is thoroughly dried under high vacuum.

-

For immediate use in experiments, several physical methods can be employed to improve the dissolution of your GlcNAc derivative.

-

Particle Size Reduction: Increasing the surface area of your compound can enhance its dissolution rate.[1]

-

Micronization: This process reduces the particle size to the micron range using techniques like milling or grinding.[1]

-

-

Use of Co-solvents: For in vitro experiments, the use of a minimal amount of a water-miscible organic solvent can be an effective strategy.

-

Procedure: First, dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer to the desired final concentration. It's crucial to determine the tolerance of your biological system to the chosen organic solvent.[2]

-

If your goal is to develop a formulation for in vivo studies, more advanced techniques may be necessary.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3]

-

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as melting, solvent evaporation, or melt-extrusion.

Decision Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for addressing solubility issues with your GlcNAc derivatives.

Sources

troubleshooting peak overlap between GlcNAc and GalNAc in chromatography

Topic: Troubleshooting Peak Overlap Between GlcNAc and GalNAc